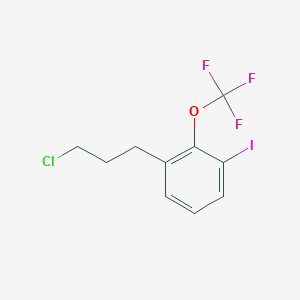

1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene

Description

1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9ClF3IO. This compound is characterized by the presence of a chloropropyl group, an iodine atom, and a trifluoromethoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Properties

Molecular Formula |

C10H9ClF3IO |

|---|---|

Molecular Weight |

364.53 g/mol |

IUPAC Name |

1-(3-chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9ClF3IO/c11-6-2-4-7-3-1-5-8(15)9(7)16-10(12,13)14/h1,3,5H,2,4,6H2 |

InChI Key |

IVAMDGMQLNCGHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)OC(F)(F)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Halogenation: Introduction of the iodine atom to the benzene ring through electrophilic aromatic substitution.

Chloropropylation: Attachment of the chloropropyl group via Friedel-Crafts alkylation.

Trifluoromethoxylation: Introduction of the trifluoromethoxy group using a suitable trifluoromethylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to remove halogen atoms.

Coupling Reactions: The presence of the iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chloropropyl and iodine groups can participate in specific binding interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene include:

- 1-(3-Chloropropyl)-2-iodo-3-(trifluoromethoxy)benzene

- 1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene

- 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of functional groups in this compound imparts distinct chemical properties, making it valuable for specific applications .

Biological Activity

1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene is an organic compound notable for its unique structural features, including a chloropropyl group, an iodine atom, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C10H9ClF3IO, with a molecular weight of approximately 364.53 g/mol. This compound's distinct chemical properties make it significant in various fields, particularly medicinal chemistry and material science.

The presence of the trifluoromethoxy group enhances the compound's stability and reactivity, distinguishing it from similar compounds. The synthesis of this compound typically involves multiple steps that may require optimization for yield and purity, often utilizing catalysts and specific reaction conditions .

Biological Activity

Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of halogenated benzene compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Although specific studies on this compound are scarce, its structural similarities to these derivatives suggest potential antimicrobial activity.

Cytotoxicity Studies

Cytotoxicity assays using cancer cell lines may provide insights into the compound's therapeutic potential. Compounds with halogen substitutions often demonstrate varied cytotoxic effects depending on their structure. For example, studies on related compounds have shown that iodine substitution can enhance cytotoxicity against certain cancer cell lines . Future research should focus on evaluating the cytotoxic effects of this compound in vitro.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene | C10H9ClF3I | Different position of iodine on the benzene ring |

| 1-(3-Chloropropyl)-4-iodobenzene | C10H9ClI | Lacks trifluoromethoxy group; different reactivity |

| 1-(3-Chloropropyl)-2-(trifluoromethoxy)benzene | C10H9ClF3 | Different substitution pattern affecting properties |

This table highlights how the unique combination of functional groups in this compound may lead to enhanced stability and reactivity compared to its analogs .

Case Studies

Case Study 1: Antimicrobial Potential

A study examining halogenated benzene derivatives found that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes. Further investigation into this compound could reveal similar properties.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research on related iodinated compounds demonstrated enhanced cytotoxicity against various cancer cell lines due to their ability to interfere with cellular processes. A systematic evaluation of this compound's effects on cancer cells could provide valuable insights into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.